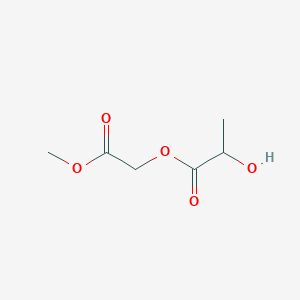

2-Methoxy-2-oxoethyl lactate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-2-oxoethyl lactate is an organic compound with the molecular formula C6H10O5 It is a derivative of lactic acid and is characterized by the presence of a methoxy group and an oxoethyl group

準備方法

Synthetic Routes and Reaction Conditions

2-Methoxy-2-oxoethyl lactate can be synthesized through the esterification of lactic acid with methoxyacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for the efficient production of the compound on a large scale. The process involves the esterification of lactic acid with methoxyacetic acid in the presence of a catalyst, followed by purification through distillation.

化学反応の分析

Cyclization to 1,4-Dioxane-2,5-Diones

2-Methoxy-2-oxoethyl lactate undergoes cyclization under catalytic pyrolysis to form 3-methyl-1,4-dioxane-2,5-dione (methylglycolide), a cyclic ester used in polymer synthesis. Key findings include:

-

Catalyst : γ-Al₂O₃/SiO₂ (25–35 m²/g surface area) at 150–350°C .

-

Solvent : Reactions conducted in tetrahydrofuran (THF), with effluents collected in ice- or dry ice-cooled solvent traps .

-

Yields : Conversions of 71–95% and selectivities of 72–90% under optimized conditions .

-

Purification : Crystallization from anhydrous isopropanol yields enantiomerically pure product ([α]²⁵_D = -210°±0.8 in CHCl₃) .

Table 1: Cyclization Reaction Conditions and Outcomes

| Parameter | Details | Source |

|---|---|---|

| Temperature range | 150–350°C | |

| Catalyst loading | 0.5–2.0 mL packed in quartz reactor | |

| Reaction time | 2–5 hours | |

| Product purity | >99% (NMR-confirmed) |

Hydrolysis to Methoxyacetic Acid Derivatives

Hydrolysis of this compound under acidic or basic conditions yields methoxyacetic acid and lactic acid. This reaction is critical in detoxification studies:

-

Biological relevance : Methoxyacetic acid inhibits lactate production in Sertoli cells, impairing spermatogenesis .

-

Conditions : Exposure to 3–10 mM methoxyacetic acid reduces lactate accumulation by 40–60% in vitro .

Photolytic Decomposition Pathways

Under UV irradiation, this compound undergoes photodecarboxylation, producing CO₂ and formaldehyde. Secondary pathways include:

-

Norrish Type I cleavage : Direct C–C bond rupture at 275–380 nm .

-

Formation of CO and formic acid : Observed in gas-phase studies with quantum yields of 3% (CO/formic acid) and 16% (CO₂/CO/H₂) .

Table 2: Photolysis Products and Mechanisms

| Pathway | Products | Quantum Yield (275 nm) | Source |

|---|---|---|---|

| Primary decarboxylation | CO₂ + formaldehyde | 81% | |

| Secondary dissociation | CO + formic acid | 3% | |

| Radical recombination | CO₂ + CO + H₂ | 16% |

Esterification and Transesterification

In methanol-rich environments, this compound participates in SnCl₄-catalyzed transesterification, forming methyl lactate:

-

By-products : Includes glycolaldehyde dimethyl acetal (GDA) and 4-oxo-pentatonic acid methyl ester (PAM) .

Thermal Stability and Polymerization

At elevated temperatures (>200°C), this compound decomposes into reactive intermediates that polymerize into poly(lactic-co-glycolic acid) (PLGA) precursors. Key observations:

科学的研究の応用

2-Methoxy-2-oxoethyl lactate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other esters and derivatives.

Biology: The compound is studied for its potential biological activity and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of biodegradable polymers and as a solvent in various industrial processes.

作用機序

The mechanism of action of 2-Methoxy-2-oxoethyl lactate involves its interaction with cellular enzymes and receptors. The compound can act as a substrate for esterases, leading to the release of lactic acid and methoxyacetic acid. These metabolites can then participate in various biochemical pathways, influencing cellular metabolism and signaling.

類似化合物との比較

Similar Compounds

Methoxyacetic acid: A related compound with similar chemical properties but lacking the lactate moiety.

Lactic acid: The parent compound from which 2-Methoxy-2-oxoethyl lactate is derived.

Methoxyethanol: A reduction product of this compound with similar functional groups.

Uniqueness

This compound is unique due to its combination of a methoxy group and an oxoethyl group attached to the lactate moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other related compounds.

特性

CAS番号 |

144875-08-1 |

|---|---|

分子式 |

C6H10O5 |

分子量 |

162.14 g/mol |

IUPAC名 |

(2-methoxy-2-oxoethyl) 2-hydroxypropanoate |

InChI |

InChI=1S/C6H10O5/c1-4(7)6(9)11-3-5(8)10-2/h4,7H,3H2,1-2H3 |

InChIキー |

TXENDJQSPLUMPT-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)OCC(=O)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。